Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate
Description
Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate is a malonate-derived ester featuring a para-dimethylaminobenzyl substituent. This compound is characterized by its electron-rich aromatic system due to the strong electron-donating dimethylamino (-N(CH₃)₂) group, which significantly influences its chemical reactivity, solubility, and applications.
The dimethylamino group enhances the compound’s polarity, rendering it soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but poorly soluble in water. Its primary applications include serving as a key intermediate in pharmaceutical synthesis (e.g., for antimalarial or anticancer agents) and as a catalyst in organic reactions such as Michael additions or Knoevenagel condensations.
Properties
CAS No. |
58353-47-2 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
diethyl 2-[[4-(dimethylamino)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C16H23NO4/c1-5-20-15(18)14(16(19)21-6-2)11-12-7-9-13(10-8-12)17(3)4/h7-10,14H,5-6,11H2,1-4H3 |
InChI Key |
CGYXQXWHQPLWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate, also known as 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate, is an organic compound with the molecular formula C16H21NO4. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and anticancer activities.
The compound is synthesized through a Knoevenagel condensation reaction involving diethyl malonate and 4-(dimethylamino)benzaldehyde under basic conditions. The resulting product features a unique structure that allows it to interact with biological targets effectively.
| Property | Value |
|---|---|
| CAS Number | 3435-56-1 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | diethyl 2-[[4-(dimethylamino)phenyl]methylidene]propanedioate |
| InChI Key | BEYLVANPYLXGSR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity or bind to receptor sites, leading to various biological effects such as:
- Inhibition of Enzyme Activity: The compound may inhibit certain enzymes involved in metabolic pathways.
- Binding to Receptors: It can act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Case Study: In a study evaluating the antimicrobial efficacy of several compounds, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell cycle progression.
- Research Findings: In vitro studies have shown that this compound can reduce cell viability in cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| Antimicrobial Study | Effective against Staphylococcus aureus and Escherichia coli with low MIC values. |
| Anticancer Study | Induces apoptosis in breast and colon cancer cell lines; reduces cell viability significantly. |
Comparison with Similar Compounds
Key Differences:
| Property | Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate | Diethyl 2-[N-(4-methoxyphenyl)-N-methylamino]propanedioate |
|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₆H₂₂NO₅ |
| Molecular Weight | 279.33 g/mol | 308.35 g/mol |
| Substituent | 4-(Dimethylamino)benzyl | N-Methyl-N-(4-methoxyphenyl)amino |
| Solubility | High in THF, DCM; low in water | Moderate in ethanol; low in hexane |
| Key Applications | Pharmaceutical intermediates, catalysis | Agrochemical intermediates, dye synthesis |
| Reactivity | High electron density enhances nucleophilicity | Reduced basicity due to methoxy’s electron-donating effect |
| Stability | Oxidation-sensitive (requires inert storage) | Stable under ambient conditions |
Research Findings:
- Synthesis: The target compound is synthesized via alkylation of diethyl propanedioate with 4-(dimethylamino)benzyl halides . In contrast, the methoxy derivative is prepared through condensation of diethyl propanedioate with N-methyl-4-methoxyaniline under basic conditions .
- Reactivity: The dimethylamino group in the target compound accelerates Michael addition reactions by stabilizing transition states via resonance, whereas the methoxy variant exhibits slower kinetics due to weaker electron donation .
- Stability: The dimethylamino group’s susceptibility to oxidation necessitates storage under nitrogen, while the methoxy analog’s stability allows for routine handling in air .
Q & A
Q. What are the key considerations for optimizing the synthesis of Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate to ensure high purity and yield?
The synthesis typically involves multi-step organic reactions, including alkylation or condensation steps. Critical parameters include:
- Temperature control : Excess heat may lead to side reactions, such as decomposition of the dimethylamino group .
- pH management : Basic conditions are often required for deprotonation during nucleophilic substitutions, but must be carefully balanced to avoid ester hydrolysis .
- Purification : Column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) is recommended to isolate the product. Purity can be confirmed via TLC and HPLC .
Q. How can spectroscopic methods be systematically applied to confirm the structure of this compound?
A combination of techniques is essential:
- NMR : H and C NMR can identify the ethyl ester groups (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH), the dimethylamino group (δ ~2.9–3.1 ppm), and the aromatic protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the exact molecular weight (279.147 g/mol for the protonated form) .
- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and aromatic C-H (~3050 cm) provide additional confirmation .
Q. What are the common degradation pathways observed for this compound under standard storage conditions?
Hydrolysis of the ester groups is the primary degradation mechanism, especially in humid environments. Stability studies recommend:
- Storing the compound in anhydrous solvents (e.g., dried DCM or acetonitrile) at –20°C.
- Monitoring via periodic NMR to detect ester cleavage (appearance of carboxylic acid peaks at δ ~12 ppm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the dimethylamino and propanedioate groups?
Single-crystal X-ray diffraction provides precise bond angles and torsional data. For example, in related diethyl malonate derivatives, the ester carbonyl groups exhibit a planar geometry, while the dimethylamino group adopts a chair-like conformation in the crystal lattice. Symmetry operations (e.g., glide planes) may further elucidate packing interactions .
Q. What computational strategies are effective in predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs):
- The LUMO is localized on the propanedioate ester, making it susceptible to nucleophilic attack.
- The HOMO resides on the dimethylamino-substituted phenyl ring, suggesting electrophilic substitution at the para position . Solvent effects (e.g., PCM models for polar aprotic solvents) improve accuracy in predicting reaction pathways .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications for enhanced biological activity?
Focus on systematic structural variations:
- Core modifications : Replace the dimethylamino group with other amines (e.g., pyrrolidino) to assess binding affinity changes in receptor assays.
- Ester hydrolysis : Synthesize the corresponding dicarboxylic acid derivative to evaluate solubility and membrane permeability.
- Bioisosteric replacements : Substitute the phenyl ring with heteroaromatic systems (e.g., pyridine) to modulate electronic properties .
Q. What experimental approaches address contradictions in reported reaction yields for derivatives of this compound?
Reproducibility issues often stem from trace moisture or oxygen. Mitigation strategies include:
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Catalyst screening : Test palladium vs. copper catalysts for coupling reactions, as metal residues can alter yields .
- Kinetic studies : Monitor reaction progress via in situ IR to identify optimal quenching times .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 279.31 g/mol | |
| Hydrogen Bond Donors | 1 (NH from dimethylamino group) | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| Rotatable Bonds | 8 |
Table 2. Comparison of Synthetic Routes for Derivatives
| Route | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| A | Knoevenagel condensation | 62 | >95% | Competing aldol side reactions |
| B | Suzuki-Miyaura coupling | 48 | 89% | Catalyst deactivation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
